molecular formula C8H19NO2 B1206457 Triethylammonium acetate CAS No. 5204-74-0

Triethylammonium acetate

Cat. No.: B1206457
CAS No.: 5204-74-0
M. Wt: 161.24 g/mol
InChI Key: AVBGNFCMKJOFIN-UHFFFAOYSA-N
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Description

Triethylammonium acetate is a volatile salt formed from the reaction of triethylamine and acetic acid. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography separations of oligonucleotides. This compound is known for its ability to form a stable ionic liquid, making it useful in various chemical and biochemical applications .

Mechanism of Action

Target of Action

Triethylammonium acetate is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) separations of oligonucleotides . It plays a key role in buffer solutions for oligonucleotide synthesis and purification .

Mode of Action

This compound is a mixture of triethylamine (TEA) and acetic acid (AcOH). It is often referred to as a protic ionic liquid as it comes from the combination of Bronsted acid and base . The ionization occurs because of proton transfer . The cohesive energy in these liquids stems from both the Coulomb interactions and hydrogen bonding .

Biochemical Pathways

This compound is known to affect the pH of solutions, acting as a buffer. It can stabilize the pH of a solution within a certain range, reducing changes in the solution’s acidity or alkalinity . This buffering action is mainly achieved through the reaction between its acidic and basic components .

Pharmacokinetics

It is known that the compound is a volatile salt , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the stabilization of the pH of a solution, which is crucial in various biochemical and biological applications, particularly in peptide and proteomics research . It also plays a key role in the chromatographic separation of oligonucleotides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its volatility means that it can evaporate under certain conditions, potentially affecting its efficacy and stability . Furthermore, its buffering action is dependent on the pH of the solution it is in .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylammonium acetate is synthesized by mixing equimolar amounts of triethylamine and acetic acid. The reaction is typically carried out at room temperature, and the resulting solution is then concentrated to obtain the salt. The reaction can be represented as follows:

(C2H5)3N+CH3COOH(C2H5)3NH+CH3COO\text{(C}_2\text{H}_5\text{)}_3\text{N} + \text{CH}_3\text{COOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{NH}^+ \text{CH}_3\text{COO}^- (C2​H5​)3​N+CH3​COOH→(C2​H5​)3​NH+CH3​COO−

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the product is purified through distillation or crystallization. The purity of the final product is crucial for its use in high-performance liquid chromatography and other sensitive applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Triethylammonium bicarbonate: Another protic ionic liquid used in similar applications as triethylammonium acetate.

    Triethylammonium phosphate: Used as a buffer in biochemical applications.

    Triethylammonium formate: Employed in organic synthesis as a catalyst.

Uniqueness: this compound is unique due to its ability to form a stable ionic liquid with partial ionization, making it highly effective as an ion-pairing reagent and catalyst. Its recyclability and green chemistry profile further enhance its appeal in various scientific and industrial applications .

Properties

IUPAC Name

acetic acid;N,N-diethylethanamine
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InChI

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4)
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InChI Key

AVBGNFCMKJOFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19NO2
Source PubChem
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Related CAS

121-44-8 (Parent)
Record name Triethylammonium acetate
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DSSTOX Substance ID

DTXSID5063736
Record name Acetic acid, compd. with N,N-diethylethanamine (1:1)
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Molecular Weight

161.24 g/mol
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Physical Description

10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS]
Record name Triethylammonium acetate
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CAS No.

5204-74-0
Record name Triethylammonium acetate
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Record name Triethylammonium acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, compd. with N,N-diethylethanamine (1:1)
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Record name Triethylammonium acetate
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Synthesis routes and methods

Procedure details

1 L solution of 277.6 mL of triethylamine in water, adjusted to pH 7.0 with acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Triethylammonium acetate, a small molecular quaternary ammonium salt, can intercalate into the interlayer spaces of clay crystals. [] This physical adsorption disrupts the interaction between water molecules and the clay surface, effectively inhibiting shale hydration and preventing swelling and dispersion. []

A: While this compound is not directly involved in the relaxase reaction mechanism, it plays a crucial role in the purification and analysis of the reaction products. [] After the reaction of TraI with DNA oligonucleotides, this compound is used in the HPLC purification step to separate the TraI-oligonucleotide adducts from other reaction components. [] This separation is crucial for subsequent analysis and characterization of the reaction products. []

A: The molecular formula of this compound is C8H21NO2. Its molecular weight is 163.28 g/mol. []

A: Fourier transform infrared spectroscopy (FT-IR) is frequently employed to confirm the formation of this compound and identify its characteristic functional groups. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR, provides detailed structural information about the compound. [, ]

A: this compound, when used as a medium for Fenton-like reactions, exhibits a retardation effect on the decomposition of hydrogen peroxide. [] This stabilization effect could be attributed to the ionic liquid's ability to modulate the reactivity of the Fenton reagents and prevent the premature degradation of hydrogen peroxide.

A: this compound can act as both a catalyst and a solvent in various organic reactions. [, ] For example, it facilitates the domino-Knoevenagel-hetero-Diels-Alder reaction for synthesizing angular polyheterocycles. [] It has also been employed as a catalyst in the synthesis of bicyclic ortho-aminocarbonitrile derivatives, offering advantages like short reaction times and high yields. []

A: this compound, acting as a hydrophilic ionic liquid, enhances the selectivity and yield of phenol production in the hydroxylation of benzene via hydrogen peroxide. [] This effect is attributed to the ionic liquid's ability to slow down the decomposition of hydrogen peroxide, protecting the formed phenol from further oxidation. [] The acidity of the this compound system also plays a crucial role in promoting phenol selectivity. []

A: Semi-empirical molecular dynamics simulations, specifically density functional tight binding (DFTB), have been employed to explore the structural features and dynamics of this compound. [] These simulations revealed a complex system where ionization is only partial, with stable ionic couples primarily embedded within the acetic acid neutral moiety. []

A: The alkyl chain length of ammonium ionic liquids significantly influences their catalytic activity in glycerol oligomerization. [] Longer alkyl chains, such as those in 1-dodecyl-N,N,N-triethylammonium acetate, lead to higher glycerin conversion rates. [] This effect could be attributed to the increased hydrophobicity of the ionic liquid, enhancing its interaction with glycerol and promoting the oligomerization process. []

A: One approach involves synthesizing acyl nucleotides, where a fatty acid moiety is linked to the nucleotide via an acyl phosphate bond, using this compound as a buffer during hydrolysis studies. [] This modification enhances lipophilicity, potentially improving cellular uptake and bioavailability. [] The acyl phosphate bond is designed for selective cleavage to release the active nucleotide. []

A: this compound is extensively used as a mobile phase additive in high-performance liquid chromatography (HPLC) for separating a wide range of compounds, including oligonucleotides, DNA fragments, drugs, and metabolites. [, , , , , , , , , ] Its ability to act as an ion-pairing reagent makes it particularly suitable for analyzing charged and polar molecules. [, , , , , , , , , ]

A: Adding this compound to the mobile phase in HILIC-LC/ESI-MS enhances the separation of oligonucleotides, particularly in distinguishing between N and N+A. [] It also significantly improves desalting efficiency during analysis, resulting in cleaner mass spectra and facilitating more accurate interpretation. []

A: this compound has been employed in dissolution studies of drug formulations, particularly for tetroxoprim and sulphadiazine tablets. [] By analyzing the drug release profiles in the presence of this compound, researchers can gain insights into the dissolution characteristics and potential bioavailability of these formulations. []

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